DMT1 blocker 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

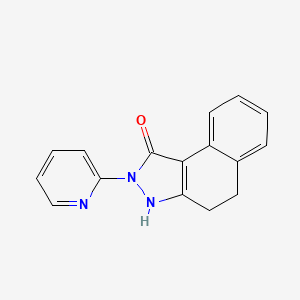

Molecular Formula |

C16H13N3O |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

2-pyridin-2-yl-4,5-dihydro-3H-benzo[e]indazol-1-one |

InChI |

InChI=1S/C16H13N3O/c20-16-15-12-6-2-1-5-11(12)8-9-13(15)18-19(16)14-7-3-4-10-17-14/h1-7,10,18H,8-9H2 |

InChI Key |

BKZBNMNLRQXSHY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)C(=O)N(N2)C4=CC=CC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of DMT1 Blocker 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a critical protein responsible for the intestinal absorption of non-heme iron and the transport of iron out of endosomes within cells. Its central role in iron homeostasis makes it a compelling therapeutic target for disorders of iron metabolism, such as hemochromatosis and β-thalassemia. This technical guide provides a comprehensive overview of the mechanism of action of DMT1 Blocker 2, a direct inhibitor of DMT1. This document details the molecular interactions, summarizes key quantitative data, provides experimental protocols for its characterization, and visualizes the associated cellular pathways.

Core Mechanism of Action: Non-Competitive Inhibition via Iron Chelation

This compound, also identified as compound 12f, functions as a direct inhibitor of DMT1 with a reported half-maximal inhibitory concentration (IC50) of 0.83 μM.[1][2][3][4][5] Research into the broader class of pyrazolyl-pyrimidone inhibitors, to which this compound belongs, has elucidated that its primary mechanism of action is non-competitive. Rather than binding directly to the substrate-binding site of the DMT1 transporter in a competitive manner, these inhibitors are understood to act via metal chelation. This chelation of ferrous iron (Fe2+), the substrate for DMT1, effectively reduces the concentration of iron available for transport into the cell. This indirect inhibitory action is a key characteristic of this class of compounds. While initially characterized as a direct blocker, further studies have refined the understanding of its mechanism to be that of functional inhibition through substrate sequestration.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related experimental findings.

| Parameter | Value/Observation | Cell Line/Model | Reference |

| IC50 | 0.83 µM | CHO cells expressing human DMT1 | [1][2][3][4][5] |

| In Vivo Efficacy | Attenuated the post-challenge serum iron increase | Weanling rats on a low-iron diet | [3][5] |

| Cytotoxicity | No cytotoxicity observed at 10 µM for 24 hours | HepG2 cells | [3][5] |

| CYP450 Inhibition | 44% inhibition of CYP3A4 at 10 µM | In vitro assay | [3][5] |

Signaling Pathways and Cellular Consequences

The inhibition of DMT1 by this compound has significant downstream effects on cellular iron homeostasis, which can be leveraged for therapeutic purposes, particularly in the induction of ferroptosis, a form of iron-dependent programmed cell death.

Disruption of Iron Homeostasis and Induction of Ferroptosis

By blocking the transport of iron from the lysosome into the cytoplasm, DMT1 inhibitors can lead to an accumulation of iron within the lysosome. This lysosomal iron overload can catalyze the production of reactive oxygen species (ROS) through the Fenton reaction, leading to lipid peroxidation and ultimately, ferroptosis. This mechanism is of particular interest in cancer research, as some cancer cells, especially cancer stem cells, exhibit an increased iron dependency, making them more susceptible to DMT1 inhibition.

Caption: Signaling pathway of this compound leading to ferroptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Inhibition of Human DMT1

This protocol is adapted from the methods used to determine the IC50 of this compound.[3]

Objective: To measure the dose-dependent inhibition of human DMT1-mediated iron uptake in a cellular assay.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human DMT1.

-

This compound (Compound 12f).

-

Calcein-AM (acetoxymethyl ester).

-

Ferrous sulfate (FeSO4).

-

Ascorbic acid.

-

Hanks' Balanced Salt Solution (HBSS).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the CHO-hDMT1 cells into 96-well black, clear-bottom plates at a density that allows for a confluent monolayer on the day of the assay.

-

Calcein Loading: On the day of the assay, wash the cells with HBSS. Incubate the cells with Calcein-AM in HBSS for 30 minutes at 37°C. Calcein-AM is a non-fluorescent, cell-permeant dye that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein.

-

Compound Incubation: Wash the cells again with HBSS to remove excess Calcein-AM. Add varying concentrations of this compound (solubilized in an appropriate vehicle, e.g., DMSO, with the final DMSO concentration kept below 0.5%) to the wells and incubate for 20 minutes at 37°C.

-

Iron Challenge: Prepare a fresh solution of ferrous sulfate and ascorbic acid (to maintain iron in its ferrous state) in HBSS. Add this iron solution to the wells to initiate iron uptake.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence of calcein (excitation ~485 nm, emission ~520 nm) using a fluorescence plate reader. The influx of iron quenches the fluorescence of calcein.

-

Data Analysis: The rate of fluorescence quenching is proportional to the rate of iron uptake. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the Calcein Quench Assay to determine IC50.

In Vivo Efficacy in a Rodent Model of Iron Hyperabsorption

This protocol is based on the in vivo studies demonstrating the efficacy of this compound.[2][3][5]

Objective: To assess the ability of this compound to inhibit intestinal iron absorption in an acute rat model.

Materials:

-

Weanling (3-4 weeks old) Sprague-Dawley rats.

-

Low-iron diet.

-

This compound.

-

Vehicle for oral gavage (e.g., 10% DMSO, 90% corn oil).

-

Ferrous sulfate solution for iron challenge.

-

Blood collection supplies.

-

Serum iron analysis kit.

Procedure:

-

Induction of Iron Deficiency: Place weanling rats on a low-iron diet for four weeks to upregulate intestinal iron transporters, including DMT1, thereby creating a state of hyperabsorption.

-

Compound Administration: On the day of the experiment, administer this compound (e.g., at a dose of 50 mg/kg) or vehicle to the rats via oral gavage.

-

Iron Challenge: One hour after the administration of the compound or vehicle, administer an oral iron challenge (e.g., a solution of ferrous sulfate).

-

Blood Collection: Collect blood samples from the rats at specific time points post-iron challenge (e.g., 0, 2, 4, and 6 hours).

-

Serum Iron Analysis: Separate the serum from the blood samples and measure the serum iron concentration using a commercially available kit.

-

Data Analysis: Plot the serum iron concentration over time for both the vehicle-treated and this compound-treated groups. Compare the area under the curve (AUC) for serum iron between the two groups to determine the extent of inhibition of iron absorption. A significant reduction in the post-challenge serum iron increase in the treated group indicates in vivo efficacy.

Caption: Workflow for the in vivo rodent model of iron hyperabsorption.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of DMT1. Its mechanism as a non-competitive inhibitor, acting through iron chelation, provides a functional blockade of DMT1-mediated iron transport. The established in vitro and in vivo models for its characterization offer robust methods for assessing its efficacy and for exploring its therapeutic potential in iron overload disorders and as an inducer of ferroptosis in cancer. Further research into the structure-activity relationship of pyrazolyl-pyrimidine derivatives may lead to the development of even more potent and specific inhibitors of DMT1.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Synthesis and biological evaluation of substituted pyrazoles as blockers of divalent metal transporter 1 (DMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 1062648-63-8 | MOLNOVA [molnova.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Discovery and Synthesis of DMT1 Blocker 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of DMT1 blocker 2, a potent inhibitor of the Divalent Metal Transporter 1 (DMT1). DMT1 is a crucial protein responsible for the intestinal absorption of dietary non-heme iron and is implicated in various iron overload disorders. The development of specific and effective DMT1 inhibitors like this compound, also identified as compound 12f, represents a promising therapeutic strategy for managing these conditions.

Discovery

This compound was identified through a focused drug discovery program aimed at developing small molecule inhibitors of DMT1. This effort originated from a high-throughput screening campaign that identified an initial pyrazolone hit. Subsequent hit-to-lead optimization led to the synthesis of three distinct series of substituted pyrazole compounds with improved potency and drug-like properties. This compound emerged from the 4-amido-5-hydroxypyrazole series as a particularly effective inhibitor.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds for comparative analysis.

| Compound | Target | IC50 (µM) | In Vivo Efficacy | Cytotoxicity (HepG2 cells, 10 µM) | CYP3A4 Inhibition (10 µM) |

| This compound (12f) | DMT1 | 0.83 [1] | Attenuated post-challenge serum iron increase in rats (50 mg/kg, p.o.) [1] | No cytotoxicity observed [1] | 44% inhibition [1] |

Synthesis

The synthesis of this compound (compound 12f) is achieved through a multi-step process starting from commercially available reagents. While the exact, detailed experimental protocol from the primary literature is not publicly available, a representative synthetic scheme for this class of 4-amido-5-hydroxypyrazole derivatives can be outlined based on established organic chemistry principles and related syntheses.

A plausible synthetic route involves the initial formation of a pyrazole core, followed by functional group manipulations to introduce the carboxamide and the substituted amino group at the 4-position.

Proposed Synthetic Pathway for this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments involved in the characterization of DMT1 inhibitors.

DMT1 Inhibition Assay (55Fe Uptake)

This assay measures the direct inhibition of DMT1-mediated iron uptake using a radiolabeled iron isotope.

-

Cell Culture: HEK293T cells stably overexpressing human DMT1 are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 24-well plates. On the day of the assay, the growth medium is removed, and cells are washed with a pre-warmed uptake buffer (e.g., MES-buffered saline, pH 6.75).

-

Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound (or vehicle control, e.g., DMSO) in uptake buffer for a specified time (e.g., 20 minutes) at 37°C.

-

Iron Uptake: The uptake is initiated by adding 55FeCl3 (e.g., 1 µM), reduced by a molar excess of ascorbic acid (e.g., 50 µM), to each well.

-

Termination: After a defined incubation period (e.g., 20 minutes) at 37°C, the uptake is terminated by aspirating the radioactive solution and washing the cells rapidly with ice-cold wash buffer.

-

Quantification: Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Acute Iron Hyperabsorption Model

This animal model assesses the efficacy of the DMT1 inhibitor in a physiological setting.

-

Animal Model: Weanling Sprague-Dawley rats are placed on a low-iron diet for several weeks to induce iron deficiency and upregulate intestinal DMT1 expression.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) to the rats at a specific dose (e.g., 50 mg/kg).

-

Iron Challenge: After a set period (e.g., 1 hour) to allow for compound absorption and distribution, an oral iron challenge (e.g., a solution of ferrous sulfate) is administered.

-

Blood Sampling: Blood samples are collected at various time points post-iron challenge (e.g., 0, 1, 2, 4 hours).

-

Analysis: Serum iron levels are measured using a colorimetric assay.

-

Efficacy Determination: The ability of this compound to attenuate the post-challenge increase in serum iron is compared to the vehicle-treated control group.

Signaling Pathways

DMT1 function is intricately regulated by various signaling pathways, and its inhibition can have significant downstream effects. While the direct impact of this compound on these pathways has not been explicitly detailed, we can infer its potential effects based on the known roles of DMT1.

HIF-2α Regulation of DMT1 Expression

Under conditions of iron deficiency or hypoxia, the transcription factor Hypoxia-Inducible Factor 2α (HIF-2α) is stabilized and promotes the transcription of the SLC11A2 gene, which encodes for DMT1. This leads to an increased expression of DMT1 in intestinal enterocytes, enhancing dietary iron absorption. Inhibition of DMT1 by this compound would counteract the effects of this upregulation.

References

The Pyrazole Scaffold: A Deep Dive into the Structure-Activity Relationship of DMT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The Divalent Metal Transporter 1 (DMT1), a key player in iron homeostasis, has emerged as a critical therapeutic target for managing iron overload disorders. The development of potent and selective DMT1 inhibitors is a significant focus in medicinal chemistry. Among the various chemical scaffolds explored, pyrazole-based compounds have shown considerable promise. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-based DMT1 inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Insights into Pyrazole-Based DMT1 Inhibition

The exploration of pyrazole derivatives as DMT1 inhibitors has revealed several key structural features that govern their inhibitory activity. High-throughput screening campaigns initially identified pyrazolone hits, which served as the foundation for further optimization. These efforts led to the development of distinct series of substituted pyrazoles with improved potency.[1]

A significant finding in the SAR of these compounds is the influence of substituents on the pyrazole core. For instance, in the 4-amido-5-hydroxypyrazole series, a preference for electron-withdrawing substituents was observed.[1] This trend was even more pronounced in the 4-aryl-5-hydroxypyrazole series, suggesting that the electronic properties of the substituents play a crucial role in the interaction with the DMT1 transporter.[1]

Further investigations into pyrazolyl-pyrimidones have provided additional insights, although some of these compounds were later found to act as metal chelators rather than direct DMT1 inhibitors.[2][3] This highlights the importance of mechanistic studies to confirm the mode of action.

Quantitative Analysis of Pyrazole-Based DMT1 Inhibitors

The inhibitory potency of various pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through cellular iron uptake assays. The following tables summarize the quantitative data for different series of pyrazole-based DMT1 inhibitors.

Table 1: 4-Amido-5-Hydroxypyrazole Series

| Compound | Substituent (R) | IC50 (µM) |

| 6a | Phenyl | >50 |

| 6b | 4-Fluorophenyl | 10.2 |

| 6c | 4-Chlorophenyl | 6.5 |

| 6d | 4-Bromophenyl | 5.1 |

| 6e | 4-Iodophenyl | 4.3 |

| 6f | 4-(Trifluoromethyl)phenyl | 1.8 |

| 6g | 4-Nitrophenyl | 2.5 |

| 6h | 3-Chlorophenyl | 12.3 |

| 6i | 3-(Trifluoromethyl)phenyl | 4.7 |

| 6j | 2-Chlorophenyl | >50 |

| 6k | 2-(Trifluoromethyl)phenyl | 25.1 |

| 6l | Pyridin-4-yl | 15.8 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 90-95.[1]

Table 2: 4-Aryl-5-Hydroxypyrazole Series

| Compound | Substituent (Ar) | IC50 (µM) |

| 8a | Phenyl | >50 |

| 8b | 4-Fluorophenyl | 15.3 |

| 8c | 4-Chlorophenyl | 7.9 |

| 8d | 4-Bromophenyl | 5.8 |

| 8e | 4-Iodophenyl | 4.1 |

| 8f | 4-(Trifluoromethyl)phenyl | 1.2 |

| 8g | 4-Nitrophenyl | 1.9 |

| 8h | 3-Chlorophenyl | 22.4 |

| 8i | 3-(Trifluoromethyl)phenyl | 3.7 |

| 8j | 2-Chlorophenyl | >50 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 90-95.[1]

Table 3: Pyrazolyl-Pyrimidone Series

| Compound | IC50 (µM) | Ligand Efficiency |

| 5 | 13.1 ± 0.7 | 0.46 |

| 6 | 10.0 ± 0.4 | 0.44 |

| 7 | 4.2 ± 0.4 | 0.40 |

| 13 | 1.1 ± 0.01 | 0.46 |

Data sourced from RSC Medicinal Chemistry, 2020, 11(6), 734-742.[3]

Experimental Protocols

The evaluation of pyrazole-based DMT1 inhibitors relies on robust in vitro assays. The following is a detailed methodology for a commonly used cellular iron uptake assay.

Radioactive ⁵⁵Fe²⁺ Uptake Assay in HEK293 Cells

This assay measures the inhibition of DMT1-mediated iron uptake in a human embryonic kidney (HEK293) cell line stably overexpressing human DMT1.[3]

1. Cell Culture and Plating:

- HEK293 cells stably transfected with human DMT1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection agent (e.g., G418).

- Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Incubation:

- On the day of the assay, the culture medium is aspirated.

- Cells are washed twice with pre-warmed uptake buffer (140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 5 mM glucose, 10 mM MES, pH 5.5).

- Test compounds, dissolved in DMSO and diluted in uptake buffer to the desired final concentrations, are added to the wells. The final DMSO concentration should be kept below 0.5%.

- Cells are incubated with the compounds for 15 minutes at 37°C.

3. Iron Uptake:

- A solution of ⁵⁵FeCl₂ (e.g., 1 µM final concentration) mixed with ascorbic acid (100 µM) to maintain iron in the ferrous state is added to each well.

- The cells are incubated for an additional 15 minutes at 37°C to allow for iron uptake.[3]

4. Termination and Lysis:

- The uptake is terminated by aspirating the radioactive solution and washing the cells three times with ice-cold wash buffer (uptake buffer containing 1 mM EDTA).

- The cells are lysed by adding a scintillation cocktail (e.g., MicroScint-20) to each well.

5. Quantification:

- The plates are sealed, and the radioactivity in each well is measured using a scintillation counter.

- The percentage of inhibition is calculated relative to vehicle-treated control cells. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Visualizing Key Relationships and Processes

DMT1's Role in Cellular Iron Uptake

The following diagram illustrates the central role of DMT1 in the cellular uptake of dietary non-heme iron.

Caption: DMT1-mediated cellular iron import pathway.

Experimental Workflow for DMT1 Inhibitor Screening

The process of identifying and characterizing novel DMT1 inhibitors follows a structured workflow, from initial screening to detailed characterization.

Caption: Workflow for DMT1 inhibitor discovery and development.

Structure-Activity Relationship Logic

The core logic of SAR studies involves systematically modifying a chemical scaffold and evaluating the impact on biological activity.

Caption: Logical flow of structure-activity relationship studies.

Conclusion and Future Directions

The pyrazole scaffold has proven to be a versatile and promising starting point for the development of DMT1 inhibitors. The SAR studies conducted to date have provided valuable insights into the structural requirements for potent inhibition, particularly the influence of electronic effects of substituents on the pyrazole ring. The representative analogs have shown efficacy in rodent models of acute iron hyperabsorption, underscoring the therapeutic potential of this class of compounds.[1]

Future efforts in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as further elucidating their precise mechanism of action to ensure specific targeting of DMT1. The continued application of systematic SAR studies, guided by robust biological assays, will be crucial in advancing pyrazole-based DMT1 inhibitors towards clinical development for the treatment of iron overload disorders.

References

- 1. Synthesis and biological evaluation of substituted pyrazoles as blockers of divalent metal transporter 1 (DMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazolyl-pyrimidones inhibit the function of human solute carrier protein SLC11A2 (hDMT1) by metal chelation - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of DMT1 Blocker 2 on Cellular Iron Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of "DMT1 blocker 2," a direct inhibitor of the Divalent Metal Transporter 1 (DMT1), and its consequential effects on the intricate mechanisms of cellular iron homeostasis. This document collates available quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows to serve as a comprehensive resource for professionals in the field.

Introduction to DMT1 and Cellular Iron Homeostasis

Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial transmembrane protein responsible for the uptake of non-transferrin-bound iron (NTBI) and the transport of iron out of endosomes into the cytoplasm.[1] It plays a pivotal role in intestinal iron absorption and cellular iron acquisition. Cellular iron homeostasis is a tightly regulated process that balances iron uptake, utilization, storage, and export to ensure sufficient iron for cellular processes while preventing the toxic effects of iron overload. Key proteins involved in this regulation include the transferrin receptor (TfR1) for the uptake of transferrin-bound iron, ferritin for intracellular iron storage, and ferroportin for iron export.

Overview of this compound

"this compound," also identified as compound 12f, is a substituted pyrazole that acts as a direct inhibitor of DMT1.[2][3][4] Its primary mechanism of action is the blockage of the iron transport function of DMT1.

Quantitative Data on the Effects of this compound

The available quantitative data for this compound primarily focuses on its inhibitory potency and in vivo efficacy. The downstream effects on specific cellular iron homeostasis markers have not been extensively reported in publicly available literature.

| Parameter | Value/Effect | Cell Line/Model | Reference |

| In Vitro Efficacy | |||

| DMT1 Inhibition (IC50) | 0.83 µM | [4][5] | |

| In Vivo Efficacy | |||

| Iron Uptake Inhibition | Attenuated post-challenge serum iron increase | Acute rat model of iron hyperabsorption | [4][6] |

| Dosage | 50 mg/kg (oral gavage) | Acute rat model of iron hyperabsorption | [4][6] |

| Toxicology & Off-Target Effects | |||

| Cytotoxicity | No cytotoxicity observed at 10 µM | HepG2 cells | [4][5] |

| CYP3A4 Inhibition | 44% inhibition at 10 µM | [4][5] |

Signaling Pathways and Mechanisms of Action

This compound directly inhibits the iron transport function of DMT1. This action has significant downstream consequences on cellular iron homeostasis.

Direct Inhibition of DMT1

By blocking DMT1, the inhibitor prevents the influx of ferrous iron (Fe²⁺) from either the extracellular environment (in the case of intestinal enterocytes) or from endosomes into the cytosol. This directly reduces the labile iron pool (LIP), the cell's readily available source of iron.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of DMT1 knockdown on iron, cadmium, and lead uptake in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to DMT1 Blockers as Chemical Probes for Iron Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a critical protein responsible for the intestinal absorption of dietary non-heme iron and the transport of iron out of endosomes into the cytoplasm of cells. As a key player in systemic iron homeostasis, its dysregulation is implicated in various disorders, including iron-deficiency anemia and iron-overload diseases like hemochromatosis. The development of small molecule inhibitors targeting DMT1 has provided invaluable chemical probes to dissect the mechanisms of iron transport and offers potential therapeutic avenues for iron-related pathologies. This guide provides an in-depth overview of a prominent DMT1 inhibitor, "DMT1 blocker 2," and other key chemical probes, detailing their mechanisms, experimental applications, and the signaling pathways they modulate.

Featured Chemical Probe: this compound

"this compound," also identified as compound 12f in its original publication, is a potent, direct inhibitor of DMT1.[1] It emerged from a series of substituted pyrazoles designed to block DMT1-mediated iron transport.

Mechanism of Action

This compound acts as a direct inhibitor of DMT1, although the specific mode of inhibition (e.g., competitive, non-competitive) has not been fully elucidated in publicly available literature. It effectively blocks the influx of ferrous iron (Fe²⁺) through DMT1 channels.

Quantitative Data on DMT1 Inhibitors

The following table summarizes the key quantitative parameters for "this compound" and other well-characterized DMT1 inhibitors, providing a comparative overview of their potency and mechanism.

| Inhibitor | Target | IC50 | K | Mechanism of Action | Cell/System | Reference |

| This compound (Compound 12f) | Human DMT1 | 0.83 µM | Not Reported | Direct Inhibitor | CHO cells | [1] |

| NSC306711 | Human DMT1 | ~14.7 µM | ~7 µM | Reversible, Competitive | HEK293T cells | [2] |

| XEN602 | Human DMT1 | 4 nM (Calcein Quench) | Not Reported | Direct Blocker | HEK293 cells | [3][4] |

| Pyrimidinone 8 | Human DMT1 | 13.8 µM | 20 µM | Reversible, Non-competitive | Not Specified | [2][5] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these chemical probes. Below are protocols for key experiments used to characterize DMT1 inhibitors.

Cellular Iron Uptake Assay using ⁵⁵Fe

This assay directly measures the uptake of radioactive iron into cells expressing DMT1.

a. Cell Culture and Preparation:

-

Culture HEK293T cells stably overexpressing DMT1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Grow cells to 60-80% confluency in 10-cm plates.

-

On the day of the assay, wash the cells three times with phosphate-buffered saline (PBS) and lift them by gentle trituration.

-

Count the cells and resuspend to a concentration of 0.5–1.5 × 10⁶ cells per reaction.

b. Uptake Assay:

-

Prepare an assay buffer containing 25 mM Tris, 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, and 5 mM glucose, with the pH adjusted to 6.75.[3]

-

Prepare a solution of 1 µM ⁵⁵FeCl₃ in the assay buffer, with a 50-fold molar excess of ascorbic acid to reduce Fe³⁺ to Fe²⁺.

-

Add the desired concentration of the DMT1 inhibitor (e.g., NSC306711) or vehicle (DMSO) to the cell suspension immediately before starting the uptake.

-

Initiate the uptake by adding the ⁵⁵Fe solution to the cells.

-

Incubate at 37°C for 20 minutes.[3]

-

To determine non-specific uptake, run parallel reactions at 4°C.

c. Measurement and Analysis:

-

Stop the reaction by adding ice-cold PBS and pellet the cells by centrifugation.

-

Wash the cell pellet three times with ice-cold PBS to remove extracellular radioactivity.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Normalize the results to the protein concentration of the cell lysate.

-

The inhibitory effect is calculated by comparing the uptake in the presence of the inhibitor to the vehicle control.

Calcein Quench Assay for Iron Influx

This is a fluorescence-based assay that indirectly measures intracellular iron influx. Calcein-AM is a cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the binding of divalent metal ions like Fe²⁺.

a. Cell Preparation and Dye Loading:

-

Plate DMT1-expressing cells in a 96-well black-walled plate.

-

Wash the cells with a serum-free and phenol red-free medium.

-

Load the cells with 0.25 µM Calcein-AM in the same medium for 1 hour at 37°C.[3]

-

After incubation, wash the cells to remove the extracellular dye.

b. Quenching Assay:

-

Measure the baseline fluorescence of the calcein-loaded cells using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).

-

Prepare an uptake buffer (pH 6.75) containing the desired concentration of ferrous iron (prepared from a fresh stock of ferrous ammonium sulfate with ascorbic acid).

-

Add the DMT1 inhibitor at various concentrations or vehicle control to the wells.

-

Initiate the iron influx by adding the iron-containing uptake buffer.

-

Immediately begin monitoring the decrease in calcein fluorescence over time (typically 15-30 minutes) at 37°C.

c. Data Analysis:

-

The rate of fluorescence quenching is proportional to the rate of iron influx.

-

Calculate the initial rate of quenching for each condition.

-

Determine the IC50 of the inhibitor by plotting the percentage of inhibition of the quenching rate against the inhibitor concentration.

In Vivo Model of Acute Iron Hyperabsorption

This animal model is used to assess the efficacy of DMT1 inhibitors in blocking intestinal iron absorption.

a. Animal Preparation:

-

Use weanling rats (3-4 weeks old).

-

Place the rats on a low-iron diet for four weeks to induce iron deficiency and upregulate intestinal DMT1 expression.

b. Inhibitor Administration and Iron Challenge:

-

Administer the DMT1 inhibitor (e.g., "this compound" at 50 mg/kg) or vehicle via oral gavage.[1]

-

One hour after inhibitor administration, administer an oral iron challenge (e.g., a solution of ferrous sulfate).

c. Measurement of Serum Iron:

-

Collect blood samples at various time points post-iron challenge (e.g., 0, 1, 2, 4 hours).

-

Separate the serum and measure the serum iron concentration using a colorimetric assay kit.

d. Analysis:

-

Compare the increase in serum iron levels in the inhibitor-treated group to the vehicle-treated group.

-

A significant attenuation of the post-challenge serum iron increase indicates effective in vivo inhibition of DMT1-mediated iron absorption.

Signaling Pathways and Experimental Workflows

The activity and expression of DMT1 are tightly regulated. Understanding these pathways is key to interpreting the effects of DMT1 blockers.

Post-Translational Regulation of DMT1

DMT1 protein levels and activity are controlled by post-translational modifications, primarily ubiquitination and phosphorylation.

References

- 1. researchgate.net [researchgate.net]

- 2. portlandpress.com [portlandpress.com]

- 3. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of divalent metal transporter-1 by serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to DMT1 Blocker 2 (Compound 12f)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT1 Blocker 2, a direct inhibitor of the Divalent Metal Transporter 1 (DMT1). The document covers its nomenclature, quantitative data on its activity, detailed experimental protocols for its characterization, and an exploration of the signaling pathways associated with DMT1.

Alternative Names and Chemical Identifiers

This compound is most frequently referred to in scientific literature as compound 12f .[1][2][3] It is a substituted pyrazole derivative. Key chemical identifiers are provided in the table below.

| Identifier | Value |

| Common Name | This compound |

| Synonym | Compound 12f |

| CAS Number | 1062648-63-8 |

| Molecular Formula | C₁₆H₁₃N₃O |

| Molecular Weight | 263.29 g/mol |

Quantitative Data

This compound has been characterized as a direct inhibitor of DMT1. The primary quantitative measure of its potency is its half-maximal inhibitory concentration (IC₅₀).

| Parameter | Value | Species | Assay | Reference |

| IC₅₀ | 0.83 µM | Human | Calcein Fluorescence Quenching Assay | [1][4] |

| In Vivo Efficacy | Attenuated post-challenge serum iron increase in a rat model of acute iron hyperabsorption (50 mg/kg, p.o.) | Rat | Acute Iron Hyperabsorption Model | [4] |

| CYP3A4 Inhibition | 44% inhibition at 10 µM | Not Specified | In vitro assay | [4] |

| Cytotoxicity | No cytotoxicity observed in HepG2 cells at 10 µM (24h) | Human | Cell Viability Assay | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and other DMT1 inhibitors.

Calcein Fluorescence Quenching Assay for DMT1 Inhibition

This assay is a widely used method to measure the influx of quenchable metal ions, such as iron, into cells.

Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent calcein upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the binding of divalent metal ions like Fe²⁺. A decrease in fluorescence intensity over time indicates metal ion influx. DMT1 inhibitors will reduce the rate of fluorescence quenching.

Detailed Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably overexpressing human DMT1 (HEK293T(DMT1)) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

-

Calcein Loading: The culture medium is removed, and cells are washed with a transport buffer (e.g., 150 mM NaCl, 20 mM MES, pH adjusted to the desired value, typically 6.0-6.75). Cells are then incubated with 0.25 µM Calcein-AM in the transport buffer for 30-60 minutes at 37°C.

-

Washing: The calcein-AM solution is removed, and cells are washed twice with the transport buffer to remove extracellular dye.

-

Compound Incubation: The test compound (this compound) or vehicle (DMSO) is added to the wells at various concentrations and incubated for a pre-determined time (e.g., 5-30 minutes).

-

Initiation of Iron Uptake: A solution of ferrous iron (e.g., 1 µM ⁵⁵FeCl₂ or non-radioactive FeCl₂) chelated with a reducing agent like ascorbate (e.g., 50 µM) is added to the wells to initiate iron uptake.

-

Fluorescence Measurement: The fluorescence intensity is measured immediately using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively. Measurements are taken kinetically over a period of 15-30 minutes.

-

Data Analysis: The rate of fluorescence quenching (slope of the fluorescence decay curve) is calculated for each condition. The percentage of inhibition is determined by comparing the quenching rate in the presence of the inhibitor to the vehicle control. IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

⁵⁵Fe Uptake Assay

This assay directly measures the uptake of radioactive iron into cells.

Principle: Cells are incubated with radioactive ferrous iron (⁵⁵Fe²⁺), and the amount of radioactivity incorporated into the cells is quantified as a measure of iron uptake.

Detailed Protocol:

-

Cell Culture and Seeding: As described in the calcein fluorescence quenching assay, HEK293T(DMT1) cells are cultured and seeded in 24-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) in a transport buffer for a specified time.

-

Iron Uptake: The uptake is initiated by adding 1 µM ⁵⁵FeCl₂ (in a 50-fold molar excess of ascorbic acid to maintain iron in its ferrous state) to each well. The incubation is carried out at 37°C for a defined period (e.g., 15-20 minutes).

-

Termination of Uptake: The uptake is stopped by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioactivity.

-

Cell Lysis and Scintillation Counting: Cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH). The cell lysate is then transferred to scintillation vials, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of ⁵⁵Fe uptake is normalized to the protein concentration in each well. The percentage of inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined.

Signaling Pathways and Experimental Workflows

DMT1 plays a crucial role in cellular iron homeostasis, and its activity is regulated by various signaling pathways. Blockade of DMT1 can, therefore, have significant downstream effects.

DMT1-Mediated Iron Uptake and Intracellular Trafficking

DMT1 facilitates the transport of ferrous iron (Fe²⁺) across the cell membrane and from the endosome into the cytoplasm. This process is essential for supplying iron to the labile iron pool, which is then utilized for various cellular processes or stored in ferritin.

Caption: DMT1-mediated iron transport and its inhibition.

Regulation of DMT1 Expression and Activity

DMT1 expression and stability are tightly regulated to maintain iron homeostasis. This regulation occurs at both the transcriptional and post-translational levels. A key post-translational modification is ubiquitination, which targets DMT1 for degradation.

Caption: Post-translational regulation of DMT1 by ubiquitination.

Experimental Workflow for Screening DMT1 Inhibitors

The process of identifying and characterizing DMT1 inhibitors typically follows a structured workflow, starting from high-throughput screening and progressing to in vivo validation.

Caption: Workflow for DMT1 inhibitor discovery and development.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its detailed selectivity against other metal transporters and its long-term in vivo effects will be crucial for its potential therapeutic applications.

References

The Selectivity Profile of DMT1 Blocker 2: An In-Depth Technical Guide on its Effects on Other Divalent Metals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Divalent Metal Transporter 1 (DMT1), a key protein in iron homeostasis, is a promising therapeutic target for iron-overload disorders. "DMT1 blocker 2" is a direct and potent inhibitor of DMT1, with an IC50 of 0.83 μM.[1][2][3] This technical guide provides a comprehensive analysis of the current understanding of "this compound" and its effects on the transport of other essential divalent metals. While specific quantitative data for "this compound" across a full panel of divalent metal transporters remains limited in publicly available literature, this paper synthesizes existing data for "this compound," closely related compounds, and the known substrate selectivity of DMT1 to provide a robust overview for research and drug development professionals. The available evidence suggests a favorable selectivity profile for "this compound," with minimal anticipated impact on the transport of several key divalent cations, though further targeted studies are warranted.

Introduction to DMT1 and its Inhibition

DMT1, also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a proton-coupled transporter responsible for the uptake of ferrous iron (Fe²⁺) in the duodenum and the transport of iron out of endosomes in various cell types.[4] Its critical role in iron metabolism makes it an attractive target for the treatment of iron overload conditions such as hereditary hemochromatosis and β-thalassemia. "this compound" is a member of the pyrazole class of DMT1 inhibitors, which have shown efficacy in preclinical models of iron hyperabsorption.[2][5][6]

Selectivity Profile of this compound and Related Compounds

The therapeutic utility of any DMT1 inhibitor is intrinsically linked to its selectivity. Off-target inhibition of transporters for other essential divalent metals, such as zinc (Zn²⁺), manganese (Mn²⁺), copper (Cu²⁺), and calcium (Ca²⁺), could lead to undesirable side effects. This section summarizes the available quantitative and qualitative data regarding the selectivity of "this compound" and other relevant DMT1 inhibitors.

Data Presentation: Inhibitory Activity and Effects on Divalent Metal Transport

| Compound | Target/Metal | Assay Type | Cell Line | IC50/Effect | Citation(s) |

| This compound | DMT1 (Iron) | Not Specified | Not Specified | 0.83 μM | [1][2][3] |

| Zinc (Zn²⁺) | Transepithelial Transport | Caco-2 | No significant effect on transport flux | [7][8] | |

| Cobalt (Co²⁺) | Inferred from XEN602 data | In vivo (Rat) | Potential for inhibition | [9][10] | |

| Manganese (Mn²⁺) | Inferred from DMT1 substrate profile | Not Applicable | Potential for inhibition (weaker than iron) | [1][7][11] | |

| Copper (Cu²⁺) | Inferred from DMT1 substrate profile | Not Applicable | No significant effect anticipated | [1][7] | |

| Calcium (Ca²⁺) | Inferred from DMT1 substrate profile | Not Applicable | No significant effect anticipated | [1][7] | |

| XEN602 (related DMT1 inhibitor) | DMT1 (Iron) | Not Specified | In vivo (Rat, Pig) | Potent inhibition of dietary iron uptake | [9][10] |

| Other Divalent Cations | Tissue Content Analysis | In vivo (Rat) | No effect on tissue content (except Cobalt) | [9][10] | |

| Pyrazolyl-pyrimidone DMT1 inhibitors | DMT1 (Iron) | Radioactive Iron Uptake | HEK293 | IC50 in the low micromolar range | [12] |

| Mechanism | Metal Chelation | In vitro | May act as metal chelators | [12] |

Note: The data for Cobalt, Manganese, Copper, and Calcium for "this compound" are inferred based on the selectivity profile of the DMT1 transporter itself and data from the closely related compound XEN602. Direct experimental data for "this compound" on these specific metal transporters is not currently available in the reviewed literature.

Signaling Pathways and Logical Relationships

The inhibition of DMT1 primarily impacts the cellular iron uptake pathway. The following diagram illustrates the logical relationship between DMT1 inhibition and its effect on divalent metal homeostasis.

Caption: Logical flow of DMT1 inhibition by "this compound" and its selective impact on iron uptake.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of DMT1 inhibitors and their selectivity.

In Vitro Cell-Based Assays for Divalent Metal Uptake

These assays are fundamental for determining the potency and selectivity of DMT1 inhibitors.

4.1.1. Radioactive Isotope Uptake Assay

-

Objective: To quantify the uptake of specific divalent metals in the presence and absence of an inhibitor.

-

Cell Lines: Human embryonic kidney (HEK293) cells stably overexpressing human DMT1 (HEK293-hDMT1) or human colon adenocarcinoma (Caco-2) cells, which endogenously express DMT1.

-

Methodology:

-

Cells are seeded in 24- or 96-well plates and grown to confluence.

-

Prior to the assay, cells are washed with a metal-free uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH adjusted to 6.5 to optimize DMT1 activity).

-

Cells are pre-incubated with various concentrations of "this compound" or vehicle control for a specified time (e.g., 15-30 minutes).

-

The uptake is initiated by adding the uptake buffer containing a specific radioactive isotope (e.g., ⁵⁵FeCl₂, ⁶⁵ZnCl₂, ⁵⁴MnCl₂, ⁶⁴CuCl₂) at a known concentration.

-

After a defined incubation period (e.g., 10-30 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold stop buffer (e.g., PBS with 5 mM EDTA) to remove extracellular isotopes.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Caption: Experimental workflow for the radioactive isotope uptake assay.

4.1.2. Calcein Quench Assay

-

Objective: A fluorescence-based method to measure intracellular iron influx.

-

Principle: The fluorescent dye calcein is quenched upon binding to intracellular iron. A decrease in fluorescence intensity is proportional to the amount of iron uptake.

-

Methodology:

-

Cells (e.g., HEK293-hDMT1) are loaded with calcein-AM, the acetoxymethyl ester form of calcein, which is cell-permeant.

-

Intracellular esterases cleave the AM group, trapping the fluorescent calcein inside the cells.

-

After washing, baseline fluorescence is measured.

-

Cells are incubated with "this compound" or vehicle.

-

Iron uptake is initiated by adding ferrous sulfate or another iron source.

-

The decrease in calcein fluorescence is monitored over time using a fluorescence plate reader.

-

In Vivo Rodent Model for Divalent Metal Absorption

-

Objective: To assess the effect of an orally administered DMT1 inhibitor on the absorption of divalent metals from the gastrointestinal tract.

-

Animal Model: Sprague-Dawley rats or C57BL/6 mice.

-

Methodology:

-

Animals are fasted overnight to ensure an empty stomach.

-

A cohort of animals is orally administered with "this compound" at a specific dose. The control group receives the vehicle.

-

After a defined period (e.g., 30-60 minutes), all animals are orally gavaged with a solution containing a specific divalent metal, often as a radioactive isotope (e.g., ⁵⁹FeCl₂).

-

Blood samples are collected at various time points to measure the appearance of the metal in the circulation.

-

At the end of the experiment, tissues such as the liver, spleen, and kidneys are harvested to determine the tissue distribution of the absorbed metal.

-

The amount of radioactivity in blood and tissues is quantified to determine the extent of absorption and the effect of the inhibitor.

-

Discussion and Future Directions

The available data provides a strong foundation for the hypothesis that "this compound" is a selective inhibitor of iron transport. The lack of effect on zinc transport in Caco-2 cells is a direct piece of evidence supporting this.[7][8] Furthermore, the selectivity profile of the highly potent DMT1 inhibitor XEN602, which only showed an off-target effect on cobalt, suggests that high selectivity is achievable within this class of compounds.[9][10]

The known substrate preference of the DMT1 transporter itself (Fe²⁺ > Mn²⁺ > Co²⁺ >> Zn²⁺, with no transport of Cu²⁺ or Ca²⁺) provides a framework for predicting the likely selectivity of a direct DMT1 inhibitor.[1][7] It is plausible that "this compound" will have some inhibitory effect on manganese and cobalt transport, albeit likely at higher concentrations than those required for effective iron transport inhibition.

A noteworthy consideration is the finding that some pyrazolyl-pyrimidone DMT1 inhibitors may exert their effects through metal chelation.[12] This highlights the importance of employing experimental designs that can distinguish between direct transporter inhibition and indirect effects due to chelation of the metal substrate.

Future research should focus on:

-

Quantitative Selectivity Profiling: Conducting head-to-head in vitro uptake assays with "this compound" against a panel of transporters for zinc, manganese, copper, and calcium to determine their respective IC50 values.

-

Mechanism of Cobalt Inhibition: Investigating the mechanism by which compounds like XEN602 affect cobalt transport. This could involve studies to determine if cobalt is a substrate for DMT1 that is also blocked by the inhibitor, or if a distinct cobalt transporter is affected.

-

In Vivo Metal Homeostasis: Performing comprehensive in vivo studies in rodent models to assess the long-term effects of "this compound" administration on the systemic levels and tissue distribution of a broad range of essential divalent metals.

Conclusion

"this compound" represents a promising therapeutic candidate for the treatment of iron overload disorders. Based on the current evidence, it is anticipated to have a favorable selectivity profile with minimal impact on the transport of essential divalent metals other than iron. The potential for an off-target effect on cobalt transport warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for the continued preclinical evaluation of "this compound" and other novel DMT1 inhibitors. A thorough understanding of the selectivity profile is paramount for the successful clinical translation of this important class of therapeutic agents.

References

- 1. Substrate profile and metal-ion selectivity of human divalent metal-ion transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate Profile and Metal-ion Selectivity of Human Divalent Metal-ion Transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mathematical modeling of the relocation of the divalent metal transporter DMT1 in the intestinal iron absorption process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Synthesis and biological evaluation of substituted pyrazoles as blockers of divalent metal transporter 1 (DMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Divalent metal transporter 1 (DMT1) regulation by Ndfip1 prevents metal toxicity in human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A role for divalent metal transporter (DMT1) in mitochondrial uptake of iron and manganese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. physoc.org [physoc.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of DMT1 Blocker 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a critical protein responsible for the transport of ferrous iron (Fe2+) and other divalent metals across cell membranes. It plays a pivotal role in dietary iron absorption in the duodenum and in iron utilization by cells through endosomal transport.[1] Dysregulation of DMT1 has been implicated in various disorders, including iron-overload diseases like hemochromatosis and neurodegenerative conditions. Consequently, DMT1 has emerged as a promising therapeutic target for the development of novel inhibitors.

This document provides detailed protocols for two common in vitro assays used to screen and characterize DMT1 inhibitors: the Calcein-AM Fluorescence Quenching Assay and the Radioactive ⁵⁵Fe Uptake Assay. Additionally, it presents a summary of the inhibitory activities of selected compounds and a diagram of a signaling pathway influenced by DMT1-mediated iron uptake.

Data Presentation: Inhibitory Activity of DMT1 Blockers

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several DMT1 inhibitors, including the specified "DMT1 blocker 2," as determined by various in vitro assays. This data allows for a comparative analysis of the potency of different compounds.

| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |

| This compound | Not Specified | Not Specified | 0.83 | [2] |

| DMT1 blocker 1 | Not Specified | CHO cells | 0.64 | [3] |

| XEN601 | Voltage Clamp | HEK293-hDMT1 | 0.014 | [4] |

| XEN602 | Voltage Clamp | HEK293-hDMT1 | 0.280 | [4] |

| Ferristatin (NSC306711) | Calcein Quench | Not Specified | Not Specified | [4] |

| Trifluoromethylsulfone 1a | ⁵⁵Fe Uptake | HEK293-DMT1 | 64.5 | [5][6] |

| Thiophene carboxylic acid 2 | ⁵⁵Fe Uptake | HEK293-DMT1 | Not Specified | [5][6] |

Experimental Protocols

Cell Culture: HEK293T Cells Stably Expressing DMT1

A crucial reagent for these assays is a stable cell line overexpressing DMT1. Human Embryonic Kidney 293T (HEK293T) cells are commonly used for this purpose.

Materials:

-

HEK293T cells stably expressing mouse or human DMT1 (e.g., from Applied Biological Materials Inc.)[7]

-

Dulbecco's Modified Eagle Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Puromycin (for selection)[7]

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

-

Culture flasks/plates (T75, 96-well plates)

-

CO₂ incubator (37°C, 5% CO₂)

Protocol:

-

Thawing Cells:

-

Rapidly thaw the vial of frozen cells in a 37°C water bath.[7][8]

-

Transfer the cell suspension to a 15 mL conical tube containing 5 mL of pre-warmed complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Centrifuge at 125 x g for 5-7 minutes.[7]

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Transfer the cells to a T75 flask and incubate at 37°C with 5% CO₂.

-

-

Cell Maintenance:

-

Culture cells in complete growth medium. After the first passage, add puromycin to the medium at a final concentration of 2.0 µg/mL to maintain selection of DMT1-expressing cells.[7]

-

Change the medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency.

-

-

Subculturing:

-

Aspirate the culture medium.

-

Wash the cell monolayer with PBS.

-

Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.[8]

-

Neutralize the trypsin with 8 mL of complete growth medium.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium for plating. A subcultivation ratio of 1:3 to 1:8 is recommended.[8]

-

Calcein-AM Fluorescence Quenching Assay

This assay is a high-throughput method to measure the influx of quenchable divalent cations, such as iron and manganese, through DMT1. Intracellular calcein fluorescence is quenched upon binding to these metals.

Principle: Calcein-AM is a cell-permeable, non-fluorescent compound. Once inside the cell, it is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched by the binding of divalent metal ions like Fe²⁺. A decrease in fluorescence intensity is therefore proportional to the amount of metal transported into the cell via DMT1. DMT1 inhibitors will block this transport, resulting in less fluorescence quenching.[9][10]

Materials:

-

HEK293T-DMT1 cells

-

Calcein-AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Uptake Buffer (e.g., 150 mM NaCl, 20 mM MES, pH adjusted to 6.0-6.75)[5]

-

Ferrous sulfate (FeSO₄) or another divalent metal salt

-

Ascorbic acid (to maintain iron in the Fe²⁺ state)

-

This compound and other test compounds

-

Black-walled, clear-bottom 96-well plates

-

Fluorescence plate reader (Excitation: ~485-490 nm, Emission: ~520-525 nm)[2][5]

Protocol:

-

Cell Plating:

-

Seed HEK293T-DMT1 cells in a black-walled, clear-bottom 96-well plate at a density of 50,000 - 150,000 cells per well.

-

Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

-

Calcein Loading:

-

Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO.[11]

-

Dilute the Calcein-AM stock solution in serum-free medium or uptake buffer to a final working concentration of 0.25-5 µM.[2][5]

-

Aspirate the culture medium from the cells and wash once with uptake buffer.

-

Add 100 µL of the calcein-AM loading solution to each well.

-

Incubate for 20-60 minutes at 37°C, protected from light.[5][11]

-

-

Inhibitor Treatment:

-

Iron Uptake and Fluorescence Measurement:

-

Measure the baseline fluorescence (F_initial) using a fluorescence plate reader.

-

Prepare a 2x iron solution in uptake buffer containing ferrous sulfate (e.g., 2 µM final concentration) and a reducing agent like ascorbic acid (e.g., 100 µM final concentration).[6]

-

Add 100 µL of the 2x iron solution to each well to initiate uptake.

-

Immediately begin kinetic fluorescence readings every 1-2 minutes for 15-30 minutes, or take a final endpoint reading (F_final) after a fixed time.

-

-

Data Analysis:

-

Calculate the rate of fluorescence quenching (slope of the kinetic curve) or the percentage of fluorescence quenching: % Quenching = ((F_initial - F_final) / F_initial) * 100

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Radioactive ⁵⁵Fe Uptake Assay

This assay directly measures the uptake of iron into cells and is considered a gold-standard method for studying iron transporters.

Principle: Cells are incubated with radioactive ferrous iron (⁵⁵Fe²⁺). After a defined period, extracellular ⁵⁵Fe is removed, and the intracellular radioactivity is quantified using a scintillation counter. The amount of radioactivity is directly proportional to the amount of iron transported into the cells. DMT1 inhibitors will reduce the accumulation of intracellular ⁵⁵Fe.

Materials:

-

HEK293T-DMT1 cells

-

⁵⁵FeCl₃

-

Uptake Buffer (e.g., 150 mM NaCl, 20 mM MES, pH 6.75)[12]

-

Ascorbic acid

-

This compound and other test compounds

-

Stop Solution (e.g., ice-cold PBS with 10 mM EDTA)

-

Scintillation fluid

-

Scintillation counter

-

24-well or 96-well plates

Protocol:

-

Cell Plating:

-

Seed HEK293T-DMT1 cells in 24-well or 96-well plates and grow to near confluency.

-

-

Inhibitor Pre-incubation:

-

Aspirate the culture medium and wash the cells with uptake buffer.

-

Add uptake buffer containing various concentrations of this compound or other test compounds (and a vehicle control).

-

Pre-incubate for 5-10 minutes at 37°C.[6]

-

-

⁵⁵Fe Uptake:

-

Prepare the uptake solution by adding ⁵⁵FeCl₃ (e.g., 1 µM final concentration) and ascorbic acid (e.g., 50 µM final concentration) to the uptake buffer. The ascorbic acid reduces Fe³⁺ to Fe²⁺.[6][12]

-

Add the ⁵⁵Fe-containing uptake solution to the wells to initiate the assay.

-

Incubate for a specific time (e.g., 15-20 minutes) at 37°C.[6][12] Non-specific uptake can be determined by performing the incubation at 4°C.

-

-

Stopping the Assay and Washing:

-

To stop the uptake, rapidly aspirate the radioactive solution.

-

Wash the cells three times with ice-cold Stop Solution to remove extracellular ⁵⁵Fe.

-

-

Cell Lysis and Quantification:

-

Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Normalize the counts per minute (CPM) to the protein concentration of each sample.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow: Calcein-AM Quenching Assay

Caption: Workflow for the Calcein-AM fluorescence quenching assay.

Experimental Workflow: ⁵⁵Fe Uptake Assay

Caption: Workflow for the radioactive ⁵⁵Fe uptake assay.

Signaling Pathway: DMT1-Mediated Iron Uptake and JAK-STAT3 Signaling

DMT1-mediated iron uptake can influence downstream signaling pathways. In colorectal tumorigenesis, increased intracellular iron has been shown to activate the JAK-STAT3 signaling pathway, promoting tumor growth.[13]

Caption: DMT1-mediated iron uptake influencing the JAK-STAT3 pathway.

References

- 1. Regulation of the divalent metal ion transporter DMT1 and iron homeostasis by a ubiquitin-dependent mechanism involving Ndfips and WWP2 | Blood | American Society of Hematology [ashpublications.org]

- 2. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 3. The Divalent Metal Transporter 1 (DMT1) Is Required for Iron Uptake and Normal Development of Oligodendrocyte Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitors of Human Divalent Metal Transporters DMT1 (SLC11A2) and ZIP8 (SLC39A8) from a GDB‐17 Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable HEK293T Expressing Mouse DMT1 Cell Line | Applied Biological Materials Inc. [abmgood.com]

- 8. cdn.bcm.edu [cdn.bcm.edu]

- 9. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Divalent metal transporter 1 regulates iron-mediated ROS and pancreatic β cell fate in response to cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DMT1 Blocker 2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of DMT1 blocker 2 , also known as Compound 12f , a direct inhibitor of the Divalent Metal Transporter 1 (DMT1), in cell culture experiments. DMT1 is a key transporter responsible for the cellular uptake of non-heme iron and other divalent metals. Its inhibition is a valuable tool for studying iron metabolism, iron-dependent signaling pathways, and for the development of therapeutics for iron-overload disorders.

Product Information

-

Product Name: this compound (Compound 12f)

-

Mechanism of Action: Direct inhibitor of Divalent Metal Transporter 1 (DMT1).

-

Reported IC50: 0.83 µM in Chinese Hamster Ovary (CHO) cells expressing human DMT1[1].

Key Applications in Cell Culture

-

Inhibition of Cellular Iron Uptake: Studying the effects of iron deprivation on cellular processes.

-

Investigation of Iron-Dependent Signaling Pathways: Elucidating the role of iron in pathways such as JAK-STAT3 and NOTCH.

-

Drug Discovery: Screening and characterization of novel therapeutics targeting iron metabolism.

-

Toxicology Studies: Assessing the cytoprotective effects of blocking iron uptake in models of iron-induced toxicity.

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data for the in vitro use of this compound.

| Parameter | Cell Line | Value | Notes | Reference |

| IC50 | CHO (expressing hDMT1) | 0.83 µM | Inhibition of ferrous iron influx assessed by calcein fluorescence quenching method after 20 minutes. | [1] |

| Cytotoxicity | HepG2 | Non-cytotoxic at 10 µM | Cells were treated for 24 hours. | [1] |

| CYP3A4 Inhibition | - | 44% inhibition at 10 µM | In vitro assay. | [1] |

Experimental Protocols

Reagent Preparation

This compound Stock Solution:

-

This compound is typically a solid. Refer to the manufacturer's instructions for proper handling and storage. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C[1].

-

To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

General Cell Culture Handling

-

Culture your cell line of choice in the recommended medium and conditions. Cell lines previously used in DMT1 inhibitor studies include CHO, HEK293T, and HepG2.

-

Ensure cells are healthy and in the logarithmic growth phase before starting any experiment.

-

For experiments, plate cells at a density that will ensure they are sub-confluent at the time of the assay.

Determining Optimal Concentration and Incubation Time

The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific experimental goals.

-

Concentration Range: Based on the available data, a starting concentration range of 0.1 µM to 10 µM is recommended. The IC50 of 0.83 µM can be used as a midpoint in your initial dose-response experiments[1].

-

Incubation Time: Incubation times can range from a few minutes for acute transport assays to 24 hours or longer for studies on gene expression or cell proliferation. A 24-hour incubation at 10 µM was shown to be non-toxic to HepG2 cells[1].

-

Cytotoxicity Assay: It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the non-toxic concentration range of this compound for your specific cell line and experimental duration.

Protocol 1: Inhibition of Iron Uptake using the Calcein Quench Assay

This assay measures the influx of ferrous iron by the quenching of the fluorescent dye calcein.

Materials:

-

Cells expressing DMT1 (e.g., T-REx-CHO cells with tetracycline-inducible hDMT1 expression)

-

This compound

-

Calcein-AM (acetoxymethyl ester)

-

Assay Buffer (e.g., 25 mM Tris, 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, pH 6.0 or 6.75)

-

Ferrous sulfate (FeSO4) or Ferrous ammonium sulfate

-

Ascorbic acid (to keep iron in the reduced Fe2+ state)

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Induction of DMT1 Expression (if applicable): If using an inducible expression system (e.g., T-REx-CHO), induce the expression of DMT1 according to the manufacturer's protocol (e.g., with 1 µg/ml of tetracycline for 24 hours)[2].

-

Calcein Loading:

-

Wash the cells once with serum-free medium.

-

Load the cells with 1 µM Calcein-AM in serum-free medium for 30-60 minutes at 37°C.

-

Wash the cells twice with Assay Buffer to remove extracellular Calcein-AM.

-

-

Inhibitor Treatment:

-

Prepare different concentrations of this compound in Assay Buffer.

-

Add the inhibitor solutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

-

-

Iron Challenge and Fluorescence Measurement:

-

Prepare a fresh solution of ferrous iron (e.g., 10 µM FeSO4) with a 50-fold molar excess of ascorbic acid in Assay Buffer.

-

Measure the baseline fluorescence of the calcein-loaded cells using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).

-

Add the iron/ascorbate solution to the wells.

-

Immediately begin kinetic fluorescence readings every 30-60 seconds for 10-20 minutes. The rate of fluorescence quenching is proportional to the rate of iron influx.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence quenching for each condition.

-

Normalize the rates to the vehicle control.

-

Plot the normalized rates against the concentration of this compound to determine the IC50.

-

Protocol 2: Radioactive Iron (⁵⁵Fe) Uptake Assay

This is a direct method to measure the uptake of iron into cells.

Materials:

-

Cells expressing DMT1 (e.g., HEK293T cells stably expressing DMT1)

-

This compound

-

⁵⁵FeCl₃ (or other ⁵⁵Fe salt)

-

Assay Buffer (e.g., 25 mM Tris, 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, pH 6.75)[3]

-

Ascorbic acid

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Plating: Plate cells in 12-well or 24-well plates and grow to 60-80% confluence[3].

-

Inhibitor Pre-incubation:

-

Wash the cells three times with phosphate-buffered saline (PBS)[3].

-

Pre-incubate the cells with various concentrations of this compound in Assay Buffer for 15-30 minutes at 37°C. Include a vehicle control.

-

-

Iron Uptake:

-

Stopping the Uptake:

-

To stop the reaction, place the plates on ice and rapidly wash the cells three times with ice-cold PBS to remove extracellular ⁵⁵Fe.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration of the cell lysates to normalize the ⁵⁵Fe counts.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

DMT1-mediated iron influx has been shown to influence several signaling pathways. The diagrams below illustrate the established connections.

Caption: DMT1-mediated iron influx activates the JAK-STAT3 pathway.

Caption: The non-IRE isoform of DMT1 can boost NOTCH pathway activity.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound in cell culture.

Caption: General workflow for cell culture experiments with this compound.

Troubleshooting

-

High Background in Calcein Assay: Ensure complete removal of extracellular Calcein-AM by thorough washing. Check for autofluorescence of the compound.

-

Low Signal in ⁵⁵Fe Assay: Ensure the specific activity of the ⁵⁵Fe is high enough. Optimize cell number and incubation time.

-

Inconsistent Results: Maintain consistent cell passage numbers and confluency. Prepare fresh dilutions of the inhibitor for each experiment. Ensure the pH of the assay buffer is correct.

-

Cell Death: If cytotoxicity is observed, lower the concentration of this compound and/or shorten the incubation time.

These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setups.

References

Application Notes and Protocols for High-Throughput Screening Assays of Divalent Metal Transporter 1 (DMT1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established high-throughput screening (HTS) assays for the identification and characterization of inhibitors targeting the Divalent Metal Transporter 1 (DMT1), a crucial protein in iron homeostasis.[1][2][3] The protocols outlined below are designed to be adaptable for various laboratory settings and scalable for large-scale screening campaigns.

Introduction to DMT1 as a Therapeutic Target

Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a proton-coupled transporter responsible for the uptake of ferrous iron (Fe2+) and other divalent metals from the diet in the small intestine and from endosomes into the cytoplasm of various cells.[1][2] Its central role in iron metabolism makes it a compelling target for therapeutic intervention in disorders characterized by iron overload, such as hereditary hemochromatosis and β-thalassemia.[4][5] Inhibiting DMT1 can potentially reduce systemic iron levels by limiting intestinal iron absorption.

Overview of High-Throughput Screening Strategies

The primary goal of HTS assays for DMT1 inhibitors is to rapidly and accurately identify "hit" compounds from large chemical libraries that modulate DMT1 activity.[6] The most common strategies involve cell-based assays that measure the influx of a DMT1 substrate, such as iron or a surrogate cation, in a high-throughput format. Key considerations for a successful HTS campaign include assay robustness, sensitivity, and cost-effectiveness.[6]

Key High-Throughput Screening Assays for DMT1 Inhibitors

Several HTS-compatible assays have been developed and validated for the discovery of DMT1 inhibitors. The most prominent methods are fluorescence-based assays and radiotracer uptake assays.

Fluorescence-Based Assays